2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a butylthio group, a methoxyphenyl group, and a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of the butylthio and methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The butylthio and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one include other pyrimidoindole derivatives with different substituents. These compounds share a common core structure but differ in the functional groups attached to the core.
Uniqueness
What sets this compound apart is its specific combination of butylthio and methoxyphenyl groups, which confer unique chemical and biological properties
Biological Activity
2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class, which has garnered attention for its potential biological activities, particularly in immunology and oncology. This compound features a unique structural framework that includes a pyrimidine ring fused with an indole moiety, a butylthio group, and a methoxyphenyl substituent.
Structural Characteristics
The molecular formula of this compound is C₁₈H₁₈N₂O₂S. The presence of the butylthio group enhances its chemical reactivity and potential interactions with biological targets.
1. TLR4 Agonist Activity
Recent studies have indicated that derivatives of pyrimido[5,4-b]indoles, including this compound, may act as agonists for Toll-Like Receptor 4 (TLR4). TLR4 plays a crucial role in the immune response by recognizing pathogen-associated molecular patterns and triggering inflammatory pathways. While specific activity data for this compound is limited, its structural features suggest potential efficacy in modulating immune responses through TLR4 activation .
2. Anti-Inflammatory Properties
Compounds within this class have shown promising anti-inflammatory activities. For example, related pyrimidin-2-one derivatives exhibited 49.5% to 70.7% inhibition of inflammation in various assays . Although direct data on this compound is not available, the structural similarities imply potential anti-inflammatory effects.
3. Anticancer Potential
The compound's unique structure positions it as a candidate for anticancer research. Preliminary findings suggest that modifications to the pyrimidoindole scaffold can influence cancer cell proliferation and apoptosis pathways . Further investigations are warranted to explore its efficacy against specific cancer types.
The exact mechanism by which this compound exerts its biological effects remains under investigation. Initial studies suggest interactions with key enzymes and receptors involved in immune signaling and cellular metabolism .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(methylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indole | Methylthio group | Moderate TLR4 activity | Less steric hindrance |
3-(pyridin-2-yl)-pyrimido[5,4-b]indole | Pyridine substitution | Anticancer properties | Different ring system |
2-(ethylthio)-3-(methoxyphenyl)-pyrimido[5,4-b]indole | Ethylthio group | Immune modulation | Ethyl vs butyl group |
The comparison highlights how the combination of a butylthio group and a para-methoxy phenyl substituent may enhance biological efficacy compared to other derivatives.
Research Findings
Several studies have explored the synthesis and biological evaluation of pyrimidoindoles:
- Synthesis Techniques : The synthesis typically involves multi-step organic reactions starting from simpler precursors to construct the pyrimidoindole core followed by functionalization with thio and methoxy groups .
- Pharmacological Screening : Various derivatives have been screened for their pharmacological activities, revealing significant anti-inflammatory effects and potential anticancer properties .
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-4-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-2)12-10-14/h5-12,22H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKJCQDXFUCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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